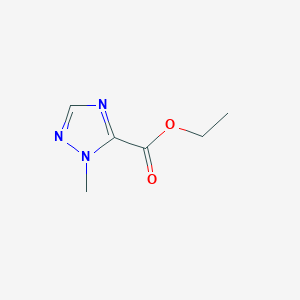![molecular formula C9H15F3N2O2 B2564158 6-Metil-2,6-diazaspiro[3.4]octano; bis(ácido trifluoroacético) CAS No. 2173992-45-3](/img/structure/B2564158.png)
6-Metil-2,6-diazaspiro[3.4]octano; bis(ácido trifluoroacético)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2,6-diazaspiro[3.4]octane; bis(trifluoroacetic acid) is a chemical compound with the molecular formula C9H15F3N2O2. It is also known as 6-Methyl-2,6-diazaspiro[3.4]octane bis(2,2,2-trifluoroacetate). This compound is characterized by its spirocyclic structure, which includes a spiro linkage between a diazaspirooctane core and trifluoroacetic acid groups. The presence of trifluoroacetic acid groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Aplicaciones Científicas De Investigación
6-Methyl-2,6-diazaspiro[3.4]octane; bis(trifluoroacetic acid) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: It is studied for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic structures are known to be beneficial.
Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,6-diazaspiro[3.4]octane; bis(trifluoroacetic acid) typically involves the reaction of 6-Methyl-2,6-diazaspiro[3.4]octane with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bis(trifluoroacetic acid) derivative. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 6-Methyl-2,6-diazaspiro[3.4]octane; bis(trifluoroacetic acid) may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and the concentration of reactants. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-2,6-diazaspiro[3.4]octane; bis(trifluoroacetic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the spirocyclic core.
Substitution: The trifluoroacetic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of 6-Methyl-2,6-diazaspiro[3.4]octane; bis(trifluoroacetic acid) include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of 6-Methyl-2,6-diazaspiro[3.4]octane; bis(trifluoroacetic acid) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized spirocyclic derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Mecanismo De Acción
The mechanism of action of 6-Methyl-2,6-diazaspiro[3.4]octane; bis(trifluoroacetic acid) involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The trifluoroacetic acid groups can also influence the compound’s solubility and reactivity, affecting its overall biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.
Comparación Con Compuestos Similares
6-Methyl-2,6-diazaspiro[3.4]octane; bis(trifluoroacetic acid) can be compared with other spirocyclic compounds, such as:
6-Methyl-2,6-diazaspiro[3.4]octane: The parent compound without the trifluoroacetic acid groups.
2,6-Diazaspiro[3.4]octane: A similar spirocyclic compound with different substituents.
Spiro[3.4]octane derivatives: Various derivatives with different functional groups attached to the spirocyclic core.
The uniqueness of 6-Methyl-2,6-diazaspiro[3.4]octane; bis(trifluoroacetic acid) lies in the presence of the trifluoroacetic acid groups, which impart distinct chemical properties and potential biological activities compared to other similar compounds .
Propiedades
Número CAS |
2173992-45-3 |
|---|---|
Fórmula molecular |
C9H15F3N2O2 |
Peso molecular |
240.22 g/mol |
Nombre IUPAC |
6-methyl-2,6-diazaspiro[3.4]octane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H14N2.C2HF3O2/c1-9-3-2-7(6-9)4-8-5-7;3-2(4,5)1(6)7/h8H,2-6H2,1H3;(H,6,7) |
Clave InChI |
MLXZKGRBJXIZFG-UHFFFAOYSA-N |
SMILES |
CN1CCC2(C1)CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
CN1CCC2(C1)CNC2.C(=O)(C(F)(F)F)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


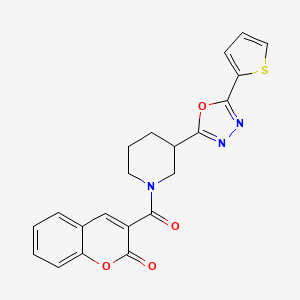
![5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide](/img/structure/B2564076.png)
![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2564077.png)
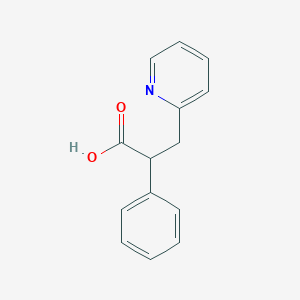
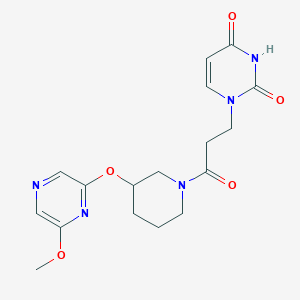
![3,4-dichloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)benzenecarboxamide](/img/structure/B2564084.png)
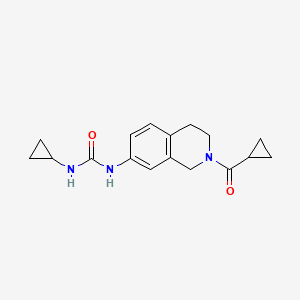
![ETHYL 5'-[2-(PIPERIDIN-1-YL)ACETAMIDO]-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE](/img/structure/B2564091.png)
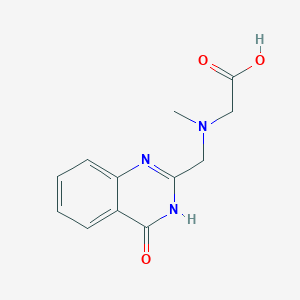
![(2R)-2-[4-(Difluoromethyl)phenyl]propan-1-amine](/img/structure/B2564093.png)
![1,7-dimethyl-3-(2-oxo-2-phenylethyl)-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2564094.png)
![benzyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2564096.png)
